molecular formula C10H8Cl2N2O3 B13946306 Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- CAS No. 63886-84-0

Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro-

Cat. No.: B13946306
CAS No.: 63886-84-0
M. Wt: 275.08 g/mol
InChI Key: OTSUTHIDQGCMTO-UHFFFAOYSA-N
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Description

Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- is a substituted benzamide derivative characterized by a cyclopropyl group attached to the amide nitrogen, chloro substituents at positions 3 and 5, and a nitro group at position 4 of the benzene ring.

Properties

CAS No.

63886-84-0

Molecular Formula

C10H8Cl2N2O3

Molecular Weight

275.08 g/mol

IUPAC Name

3,5-dichloro-N-cyclopropyl-4-nitrobenzamide

InChI

InChI=1S/C10H8Cl2N2O3/c11-7-3-5(10(15)13-6-1-2-6)4-8(12)9(7)14(16)17/h3-4,6H,1-2H2,(H,13,15)

InChI Key

OTSUTHIDQGCMTO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C(=C2)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Preparation via Acyl Chloride and Cyclopropylamine Coupling

The most common and practical method involves the reaction of 3,5-dichloro-4-nitrobenzoyl chloride with cyclopropylamine under controlled conditions:

  • Reaction conditions: The acyl chloride is typically dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF).
  • Base addition: A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid generated.
  • Temperature: The reaction is conducted at low to ambient temperatures (0–25°C) to control the rate and avoid side reactions.
  • Time: Reaction times range from 1 to 4 hours depending on scale and conditions.
  • Work-up: The mixture is quenched with water, and the product is extracted into an organic phase.
  • Purification: The crude product is purified by recrystallization from solvents such as ethyl acetate, methanol, or their mixtures.

This method yields N-cyclopropyl-3,5-dichloro-4-nitrobenzamide with high purity and yield.

Alternative Method: Direct Amidation of 3,5-Dichloro-4-nitrobenzoic Acid

  • Activation of acid: 3,5-dichloro-4-nitrobenzoic acid can be activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of catalysts like 4-dimethylaminopyridine (DMAP) .
  • Reaction with cyclopropylamine: The activated ester intermediate reacts with cyclopropylamine at temperatures ranging from ambient to 50°C.
  • Solvents: Common solvents include THF, acetonitrile, or dimethylformamide (DMF).
  • Reaction time: Typically 1–3 hours.
  • Work-up: Standard aqueous quenching and extraction followed by purification.

This method avoids the use of corrosive acyl chlorides and is favorable in sensitive or large-scale syntheses.

Notes on Reduction or Substitution Steps

If starting from a 4-amino derivative instead of the nitro compound, nitration or oxidation steps may be required. However, the direct nitration of N-cyclopropylbenzamide is less common due to potential side reactions.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Temperature (°C) Time (hours) Solvent(s) Notes
Acyl chloride formation 3,5-dichloro-4-nitrobenzoic acid + SOCl2 or PCl5 0–25 1–2 Dichloromethane, THF Generates acid chloride intermediate
Amidation with cyclopropylamine Cyclopropylamine + base (triethylamine/pyridine) 0–25 1–4 Dichloromethane, THF Formation of benzamide
Amidation via carbodiimide coupling 3,5-dichloro-4-nitrobenzoic acid + EDC·HCl + DMAP + cyclopropylamine 20–50 1–3 THF, DMF, acetonitrile Alternative to acyl chloride route
Work-up and purification Aqueous quench, extraction, recrystallization Ambient Ethyl acetate, methanol Purification to high purity

Research Findings and Optimization Notes

  • Base selection: Organic bases like triethylamine and pyridine effectively neutralize HCl and promote amidation without side reactions.
  • Coupling agents: EDC·HCl in combination with catalytic DMAP increases coupling efficiency and reduces by-products.
  • Temperature control: Maintaining low to moderate temperatures prevents decomposition of sensitive nitro groups.
  • Purification: Recrystallization from ethyl acetate/methanol mixtures provides high purity crystals suitable for analytical and pharmaceutical applications.
  • Yields: Reported yields for amidation steps are typically in the range of 70–90%, depending on scale and conditions.

Comparative Analysis with Similar Compounds

While direct literature on Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- is limited, analogous compounds such as 4-amino-N-cyclopropylbenzamide have been synthesized using similar amidation strategies, supporting the robustness of these methods for nitro-substituted benzamides as well.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride, or iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of substituted benzamide derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural features.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity, protein-ligand interactions, or cellular processes.

    Industrial Applications: The compound may find use in the synthesis of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the nitro and chloro substituents can influence its electronic properties and reactivity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

Key Structural Features

The target compound’s distinct features include:

  • N-cyclopropyl group : Introduces steric bulk and metabolic stability compared to linear alkyl or aryl groups.
  • 3,5-Dichloro substituents : Electron-withdrawing groups (EWGs) that enhance electrophilicity and influence binding to hydrophobic pockets.
  • 4-Nitro group : A strong EWG that may reduce solubility but improve interactions with electron-rich biological targets.
Comparison Table
Compound Name Substituents/Modifications Biological Activity/Properties Key Differences vs. Target Compound
Benzamide, 4-amino-3,5-dichloro-N-cyclopentyl-N-cyclopropyl 4-Amino, N-cyclopentyl/cyclopropyl Unknown (structural data only) 4-Nitro vs. 4-amino : Nitro is more electron-withdrawing; amino may enhance solubility.
BenzaMide, 3,4-bis(cyclopropylMethoxy)-N-(3,5-dichloro-4-pyridinyl) Pyridinyl ring, bis-cyclopropylmethoxy Not specified (physical properties: pKa 10.13, density 1.395 g/cm³) Benzene vs. pyridinyl core : Pyridinyl may enable hydrogen bonding; dichloro positions differ (3,5 vs. 4).
2-Hexanoylamino-1-(3-carboxyphenyl)benzamide 2-Acylamino, 3-carboxyphenyl PCAF HAT inhibition (71% at 100 μM) Acylamino vs. cyclopropyl : Acylamino may enhance binding via hydrophobic interactions; carboxyphenyl improves solubility.
N-(Phenylcarbamoyl)benzamide Phenylcarbamoyl urea derivative Cytotoxic (IC₈₀: 0.8 mM vs. 4.3 mM for hydroxyurea) Urea linkage vs. cyclopropyl amide : Urea derivatives show higher cytotoxic activity due to hydrogen-bonding capacity.

Physicochemical Properties

  • Solubility: The 4-nitro group in the target compound likely reduces aqueous solubility compared to carboxyphenyl or amino-substituted analogs (e.g., ’s compounds) .
  • Metabolic Stability: The cyclopropyl group may enhance resistance to oxidative metabolism compared to linear alkyl chains (e.g., 2-hexanoylamino derivatives) .

Toxicity and ADMET Profile

  • While ADMET data for the target compound are unavailable, ’s N-(phenylcarbamoyl)benzamide shows favorable distribution, metabolism, and low toxicity .

Biological Activity

Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- , exploring its biological activity through various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- features a benzamide core with specific substitutions that contribute to its pharmacological properties. The presence of the cyclopropyl group and halogen atoms enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that benzamide derivatives exhibit promising anticancer properties. For instance, compounds similar to Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- have shown cytotoxic effects against various cancer cell lines. A study reported that certain benzamide analogs displayed IC50 values ranging from 10 to 20 µM against human cancer cells, suggesting significant potency in inhibiting tumor growth .

Antimicrobial Properties

Benzamide derivatives have also been evaluated for their antimicrobial activity. Research indicates that compounds with similar structures demonstrate effective inhibition against both gram-positive and gram-negative bacteria. For example, a related compound was found to have an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

The inhibition of specific enzymes is another critical aspect of the biological activity of benzamide derivatives. For instance, studies have shown that certain benzamide compounds act as inhibitors of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment. The binding affinity of these compounds was measured using kinetic assays, revealing Ki values in the low micromolar range .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- on human breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 18 µM.
  • Antimicrobial Testing : In a comparative study of various benzamide derivatives, Benzamide, N-cyclopropyl-3,5-dichloro-4-nitro- exhibited superior antibacterial activity against multidrug-resistant strains of bacteria.

Table 1: Biological Activity Summary of Benzamide Derivatives

Activity TypeCompoundIC50/MIC ValueReference
AnticancerBenzamide, N-cyclopropyl...18 µM
AntimicrobialBenzamide, N-cyclopropyl...15 µg/mL
AChE InhibitionRelated Benzamide DerivativeKi = 2.5 µM

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